Boc-Cys(Et)-Oh
Overview
Description
“Boc-Cys(Et)-Oh” is a derivative of the amino acid cysteine . It is used in various chemical syntheses and peptide chemistry . The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of Boc-Cys(Et)-Oh involves the use of protecting groups and coupling reagents . For instance, one study described the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of Boc-Cys(Et)-Oh is C10H19NO4S . Its average mass is 249.327 Da and its monoisotopic mass is 249.103485 Da .
Chemical Reactions Analysis
Boc-Cys(Et)-Oh can participate in various chemical reactions. For instance, it can react with vinylheteroarenes in a process called cysteine bioconjugation . This reaction is used to install distinct functionality which can aid in the interrogation of biological processes or the generation of new therapeutic modalities .
Physical And Chemical Properties Analysis
Boc-Cys(Et)-Oh is a solid substance . It has an optical activity of [α]20/D +8.0±1.5°, c = 1% in ethanol . Its molecular weight is 249.33 .
Scientific Research Applications
Protein Engineering
These applications demonstrate the versatility of Boc-Cys(Et)-Oh in scientific research, contributing significantly to advancements in various fields . The detailed methods and results are based on the synthesis strategies and experimental outcomes reported in the literature. For more specific data and statistical analyses, direct access to the original research articles and reviews would be necessary.
These applications highlight the importance of Boc-Cys(Et)-Oh in advancing our understanding and treatment of complex biological systems. For further details, including experimental procedures and quantitative results, the original research articles should be consulted .
Safety And Hazards
Future Directions
The use of Boc-Cys(Et)-Oh and other cysteine derivatives continues to be a topic of research in peptide and protein science . Future directions may include the development of more sophisticated strategies for the protection and deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
properties
IUPAC Name |
(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427011 | |
Record name | Boc-Cys(Et)-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Et)-Oh | |
CAS RN |
16947-82-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Cys(Et)-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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